molecular formula C14H21BrOZn B14884239 2-n-OctyloxyphenylZinc bromide

2-n-OctyloxyphenylZinc bromide

Cat. No.: B14884239
M. Wt: 350.6 g/mol
InChI Key: FKBRFVFJASYSSN-UHFFFAOYSA-M
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Description

2-n-OctyloxyphenylZinc bromide is an organozinc compound with the molecular formula C14H21BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl ring substituted with an octyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-n-OctyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-octyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or an organolithium compound to facilitate the formation of the organozinc species.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-n-OctyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, organic halides, Grignard reagents, organolithium compounds.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal yields.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-n-OctyloxyphenylZinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-n-OctyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-n-OctyloxyphenylMagnesium bromide: Another organometallic compound used in similar synthetic applications.

    2-n-OctyloxyphenylLithium: An organolithium reagent with similar reactivity but different handling and storage requirements.

Uniqueness

2-n-OctyloxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers a balance between reactivity and ease of handling, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C14H21BrOZn

Molecular Weight

350.6 g/mol

IUPAC Name

bromozinc(1+);octoxybenzene

InChI

InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-9,11H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FKBRFVFJASYSSN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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